4-(2H-1,3-Benzodioxol-5-yl)-1,3-thiazol-2-ol

Description

Introduction to 4-(2H-1,3-Benzodioxol-5-yl)-1,3-thiazol-2-ol

Structural and Functional Overview

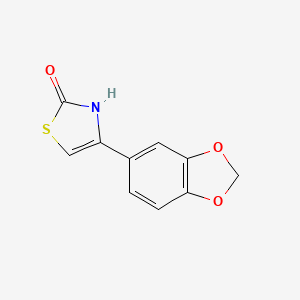

The molecular formula of 4-(2H-1,3-Benzodioxol-5-yl)-1,3-thiazol-2-ol is C₁₀H₇NO₃S , with a molecular weight of 221.23 g/mol . Its structure features two interconnected heterocyclic systems:

- A benzodioxole ring (1,3-benzodioxole), which consists of a benzene ring fused with a 1,3-dioxole group, providing electron-rich aromaticity and metabolic stability.

- A thiazole ring , a five-membered ring containing nitrogen and sulfur atoms, which enhances hydrogen-bonding capacity and metal coordination potential.

Key Functional Groups and Reactivity

- Hydroxyl Group (-OH) : Positioned at the 2nd carbon of the thiazole ring, this group facilitates hydrogen bonding with biological targets such as enzymes or receptors.

- Ether Linkages (O-CH₂-O) : In the benzodioxole moiety, these groups contribute to lipophilicity, influencing membrane permeability and pharmacokinetic properties.

Table 1: Comparative Molecular Properties of Selected Thiazole-Benzodioxole Derivatives

The compound’s planar structure allows π-π stacking interactions with aromatic residues in protein binding pockets, a feature exploited in kinase inhibitor design.

Historical Context and Evolution in Medicinal Chemistry

First reported in the early 21st century, 4-(2H-1,3-Benzodioxol-5-yl)-1,3-thiazol-2-ol emerged during efforts to optimize heterocyclic compounds for enhanced bioactivity. Early synthetic routes involved:

- Knoevenagel Condensation : To form the benzodioxole-thiazole linkage under microwave irradiation, reducing reaction times from hours to minutes.

- Sulfur-Nitrogen Displacement Reactions : For introducing substituents to the thiazole ring, as demonstrated in analogs like 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones.

Its evolution parallels advancements in fragment-based drug design , where modular assembly of heterocycles enables rapid exploration of structure-activity relationships (SAR). For instance, replacing the hydroxyl group with an amine yielded 4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-amine (CID 2452171), which shows improved binding to kinase targets like DYRK1A.

Relevance to Heterocyclic Drug Design

The compound’s dual heterocyclic system addresses two major challenges in drug development:

- Bioavailability : The benzodioxole moiety enhances metabolic stability by resisting cytochrome P450-mediated oxidation, a common issue with simpler aromatic systems.

- Target Selectivity : The thiazole ring’s sulfur atom participates in hydrophobic interactions, while its nitrogen coordinates with metal ions in enzyme active sites, as seen in kinase inhibitors.

Mechanistic Insights :

- In anticancer agents , the compound’s analogs inhibit kinases such as GSK3α/β and CDK5/p25 by occupying the ATP-binding pocket via hydrogen bonds with the hydroxyl group and π-stacking with the benzodioxole ring.

- For antimicrobial applications , derivatives disrupt bacterial cell wall synthesis by binding to penicillin-binding proteins, leveraging the thiazole’s mimicry of β-lactam structures.

Table 2: Biological Activities of Structural Analogs

These findings underscore the compound’s versatility as a template for developing therapeutics across multiple disease domains. Future research may explore halogenation or sulfonation to further modulate electronic properties and binding affinity.

Properties

IUPAC Name |

4-(1,3-benzodioxol-5-yl)-3H-1,3-thiazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3S/c12-10-11-7(4-15-10)6-1-2-8-9(3-6)14-5-13-8/h1-4H,5H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUZADRQHQQZQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CSC(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-1,3-Benzodioxol-5-yl)-1,3-thiazol-2-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with 2H-1,3-benzodioxole-5-carbaldehyde in the presence of a base, such as sodium hydroxide, to form the thiazole ring . The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(2H-1,3-Benzodioxol-5-yl)-1,3-thiazol-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield thiazolidine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Halogenated benzodioxole derivatives.

Scientific Research Applications

4-(2H-1,3-Benzodioxol-5-yl)-1,3-thiazol-2-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer properties, particularly in targeting glucose-starved tumor cells.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(2H-1,3-Benzodioxol-5-yl)-1,3-thiazol-2-ol involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to inhibit mitochondrial membrane potential, leading to the selective killing of glucose-starved tumor cells . This compound may also interact with various enzymes and receptors, modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Physicochemical and Structural Properties

- Planarity and Dihedral Angles : The benzothiazole ring in adopts a near-coplanar conformation (r.m.s. deviation = 0.028 Å), while the phenyl substituent is twisted at 62.5°. This suggests that substituents on the thiazole ring significantly affect molecular geometry .

- Hydrogen Bonding : The hydroxyl group in 4-(2H-1,3-Benzodioxol-5-yl)-1,3-thiazol-2-ol may participate in hydrogen bonding, akin to patterns observed in Etter’s graph set analysis for molecular aggregation .

Biological Activity

The compound 4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-ol (CAS Number: 893603-87-7) is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to detail the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-ol features a benzodioxole moiety fused with a thiazole ring. This unique combination contributes to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₉N₃O₂S |

| Molecular Weight | 253.28 g/mol |

| CAS Number | 893603-87-7 |

The biological activity of 4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-ol is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: The compound has shown potential as an inhibitor of α-amylase, an enzyme involved in carbohydrate metabolism. Inhibition of this enzyme can help manage blood glucose levels, making it a candidate for antidiabetic therapies .

- Anticancer Activity: Preliminary studies indicate that derivatives of benzodioxole structures exhibit significant cytotoxic effects against various cancer cell lines. The mechanism may involve the modulation of cell signaling pathways related to cancer progression .

Antidiabetic Potential

A study evaluating benzodioxole derivatives demonstrated that compounds similar to 4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-ol effectively inhibited α-amylase activity with IC₅₀ values ranging from 0.68 µM to 0.85 µM. These findings suggest that this compound could be explored further for its antidiabetic properties .

Anticancer Efficacy

Research into the anticancer properties of benzodioxole derivatives has revealed promising results:

- In Vitro Studies: Compounds derived from benzodioxole structures showed cytotoxic effects on various cancer cell lines with IC₅₀ values between 26 µM and 65 µM. These compounds were noted for their selectivity towards cancer cells while exhibiting minimal toxicity towards normal cells .

- In Vivo Studies: In animal models, such as streptozotocin-induced diabetic mice, these compounds have been shown to significantly reduce blood glucose levels and exhibit potential for further development in cancer treatment .

Case Study: Antidiabetic Activity

In a study involving the compound IIc (a derivative of benzodioxole), researchers found that administration significantly lowered blood glucose levels from 252.2 mg/dL to 173.8 mg/dL in diabetic mice after five doses. This indicates the potential utility of benzodioxole derivatives in managing diabetes .

Case Study: Cancer Cell Line Testing

Another study highlighted the effectiveness of benzodioxole derivatives against four different cancer cell lines. The results indicated substantial inhibition rates and suggested that these compounds could serve as lead candidates for developing new anticancer therapies .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-ol, it is essential to compare it with similar compounds:

| Compound Name | Biological Activity | IC₅₀ (µM) |

|---|---|---|

| Acarbose | α-Amylase Inhibitor | 2.593 |

| Phlorotannin | α-Amylase Inhibitor | 8.5 |

| St.1 (Thiazolidine derivative) | α-Amylase Inhibitor | 15.26 |

| Compound IIc (Benzodioxole derivative) | Antidiabetic | 0.68 |

Q & A

Basic Question: What are the key structural features of 4-(2H-1,3-Benzodioxol-5-yl)-1,3-thiazol-2-ol, and how do they influence its physicochemical properties?

The compound consists of a benzodioxole ring fused to a thiazole moiety. The benzodioxole group (1,3-benzodioxole) contributes to planarity and π-π stacking interactions, while the thiazol-2-ol group introduces hydrogen-bonding capabilities via its hydroxyl and sulfur atoms. Crystallographic studies of analogous compounds reveal dihedral angles between the benzodioxole and heterocyclic rings (e.g., 4.5–12.3° in pyrazole derivatives), which affect molecular packing and solubility . Key physicochemical properties include:

- Hydrogen-bonding networks : N–H···N and C–H···O interactions stabilize crystal lattices, as observed in related structures .

- Tautomerism : The thiazol-2-ol group may exhibit keto-enol tautomerism, influencing reactivity and biological interactions.

Advanced Question: How can researchers resolve contradictions in spectral data (e.g., NMR, IR) during structural validation of this compound?

Conflicting spectral data often arise from tautomerism, impurities, or crystallographic disorder. Methodological strategies include:

- Multi-technique validation : Cross-validate NMR (¹H/¹³C) with IR (O–H/N–H stretches) and X-ray crystallography. For example, IR peaks at ~3200 cm⁻¹ (O–H) and ~1600 cm⁻¹ (C=N/C–S) confirm functional groups .

- DFT calculations : Compare experimental NMR chemical shifts with density functional theory (DFT)-predicted values to identify dominant tautomers .

- Crystallographic refinement : Use programs like SHELXL to model disorder or hydrogen-bonding ambiguities .

Basic Question: What synthetic routes are commonly employed to prepare 4-(2H-1,3-Benzodioxol-5-yl)-1,3-thiazol-2-ol, and how are intermediates characterized?

A typical synthesis involves:

Condensation : React 1,3-benzodioxole-5-carbaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate.

Cyclization : Treat the intermediate with α-haloketones (e.g., chloroacetone) under reflux in ethanol or DMF .

Key characterization data :

Advanced Question: How does the hydrogen-bonding network in the crystal lattice affect the compound’s bioactivity?

The N–H···N and C–H···O interactions observed in crystal structures (e.g., triclinic packing with P1 symmetry) create supramolecular chains or sheets . These networks:

- Enhance thermal stability (decomposition >250°C).

- Influence solubility and bioavailability by modulating lattice energy.

- Provide docking sites for biological targets (e.g., enzymes with complementary H-bond acceptors/donors) .

Basic Question: What spectroscopic and chromatographic methods are recommended for purity assessment?

- HPLC : Use a C18 column with UV detection at 254 nm; retention time ~8.2 min (method: 60% acetonitrile/40% H₂O, 1 mL/min) .

- Mass spectrometry : ESI-MS expected [M+H]⁺ at m/z 250.04 (theoretical: 249.03).

- Elemental analysis : Acceptable tolerances: C ±0.3%, H ±0.2%, N ±0.3% .

Advanced Question: How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases, receptors)?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like EGFR or COX-2. Docking scores (<−7 kcal/mol suggest strong binding) .

- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (RMSD <2 Å indicates stable binding) .

- Pharmacophore mapping : Identify critical features (e.g., benzodioxole π-cloud, thiazole H-bond donors) using MOE or Discovery Studio .

Basic Question: What are the documented biological activities of structurally analogous compounds?

Analogues exhibit:

- Anticancer activity : IC₅₀ values of 5–20 µM against MCF-7 and HeLa cells via apoptosis induction .

- Antimicrobial effects : MIC of 8–32 µg/mL against S. aureus and E. coli .

- Enzyme inhibition : >70% inhibition of α-glucosidase at 10 µM .

Advanced Question: How do reaction conditions (solvent, catalyst) impact yield and regioselectivity in the synthesis of derivatives?

Advanced Question: What crystallographic software and parameters are critical for refining the compound’s structure?

Basic Question: How can researchers mitigate decomposition during storage or experimental handling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.